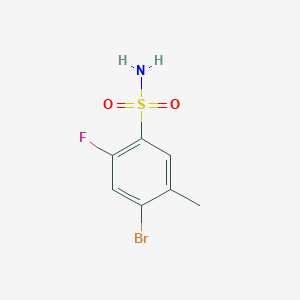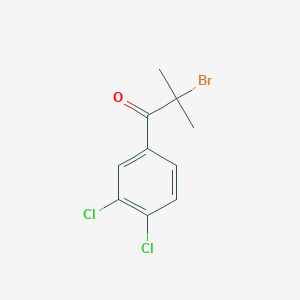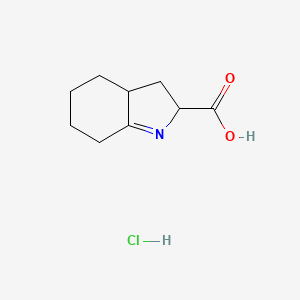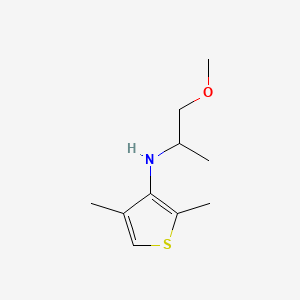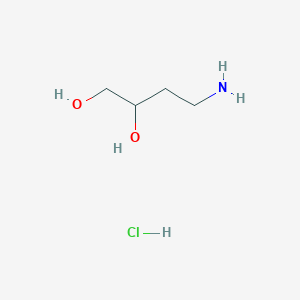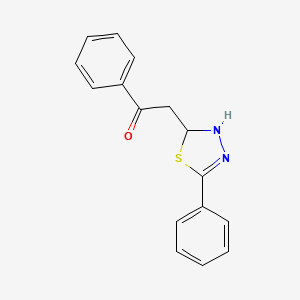
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or completely reduce it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Lacks the ethanone moiety, resulting in different chemical and biological properties.
5-Phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but without the phenyl group on the ethanone moiety.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
88222-80-4 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-phenyl-2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N2OS/c19-14(12-7-3-1-4-8-12)11-15-17-18-16(20-15)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |
InChI Key |
ZXBXQXIFPAOZTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


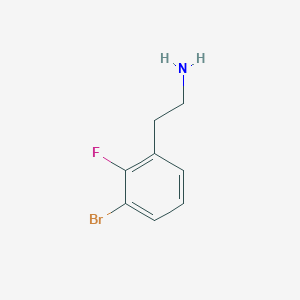
![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)
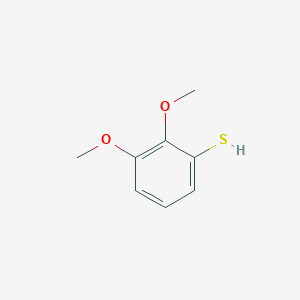
![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)
![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)

